3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
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Description
3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C15H15ClN2O5S2 . It has a molecular weight of 402.86.
Molecular Structure Analysis
The molecular structure of 3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
- Researchers have explored the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .
- Studies suggest that 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide could inhibit cancer cell growth. It may interfere with signaling pathways involved in tumor progression, making it a candidate for cancer therapy .
- Carbonic anhydrases (CAs) play a crucial role in maintaining acid-base balance. This compound acts as a CA inhibitor, potentially impacting processes like pH regulation, ion transport, and bicarbonate production .
- Preliminary studies indicate that this compound exhibits antibacterial effects. Researchers have investigated its potential against various bacterial strains, including drug-resistant ones .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Some studies propose that 3-(4-chlorobenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide might offer neuroprotection by reducing oxidative damage and inflammation in neuronal cells .
- The compound’s effects on blood vessels and cardiovascular function have intrigued scientists. It may impact vascular tone, blood flow, and endothelial function, potentially contributing to cardiovascular health .
Anti-Inflammatory and Immunomodulatory Effects
Anticancer Properties
Carbonic Anhydrase Inhibition
Antibacterial Activity
Neuroprotective Applications
Cardiovascular Research
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S2/c16-11-1-5-13(6-2-11)24(20,21)10-9-15(19)18-12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHVSYFZOOJRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |
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